Ethyl 4-methylhex-2-ynoate
Description
Ethyl 4-methylhex-2-ynoate (CAS: 22743-37-9) is an alkyne-containing ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Structurally, it features a triple bond at the C2 position and a methyl substituent at C4, coupled with an ethyl ester group. This compound is primarily utilized in laboratory settings for organic synthesis, though specific applications remain underreported in publicly available literature.
Properties
CAS No. |
22743-37-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl 4-methylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3 |
InChI Key |
JFPWNGPYNKADGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C#CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylhex-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-methylhex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.
Major Products
The major products formed from these reactions include diketones, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-methylhex-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may be explored for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methylhex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The triple bond in the compound also allows for unique interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Ethyl 4-methylhex-2-ynoate, we compare it with two analogs: ethyl pyruvate and methyl 4-hydroxyhex-2-ynoate. Key differences in structure, synthesis, and reactivity are outlined below.
Structural and Functional Group Analysis

Key Observations :
- Alkyne vs. Ketone: this compound’s alkyne group enhances reactivity in click chemistry or cycloaddition reactions, whereas ethyl pyruvate’s ketone moiety is pivotal in metabolic pathways and pharmaceutical applications (e.g., anti-inflammatory agents) .
- Substituent Effects: The methyl group in this compound increases steric hindrance compared to the hydroxyl group in methyl 4-hydroxyhex-2-ynoate, altering solubility and nucleophilic reactivity .
Notes
- Safety: this compound is labeled for laboratory use only, with handling precautions for flammable/volatile esters .
- Data Limitations: Structural analogs like methyl 4-hydroxyhex-2-ynoate have better-documented synthesis routes, highlighting the need for transparency in proprietary compounds .
Biological Activity
Ethyl 4-methylhex-2-ynoate is an organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is an alkyne ester with the molecular formula C₉H₁₄O₂. Its structure features a terminal alkyne, which is significant for its reactivity and biological interactions. The synthesis of this compound typically involves the reaction of 4-methylhex-2-yne with ethyl chloroacetate or through other synthetic routes that yield high purity and yield.
Synthesis Pathway
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-methylhex-2-yne + Ethyl chloroacetate | Base-catalyzed reaction | High |
| 2 | Purification via distillation | - | >90% |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a prominent university tested the antimicrobial effects of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.
Insecticidal Activity
This compound has also been evaluated for its insecticidal properties. Research indicates that it can act as a juvenile hormone mimic, affecting the growth and development of certain insect species.
Insect Bioassay Results
In a bioassay with Tribolium castaneum (red flour beetle), the compound demonstrated significant juvenile hormone activity:
| Treatment Concentration (µg/mL) | Observed Effects |
|---|---|
| 10 | Larval development inhibition |
| 50 | Complete mortality in adults |
| 100 | Growth regulation in larvae |
These findings highlight the potential use of this compound in pest management strategies.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, particularly the alkyne functional group, which allows for various interactions at the molecular level. Studies suggest that its mode of action may involve:
- Membrane Disruption : By integrating into lipid bilayers, it alters membrane fluidity and permeability.
- Hormonal Mimicry : Acting similarly to juvenile hormones in insects, disrupting normal developmental processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

